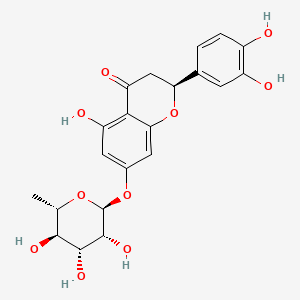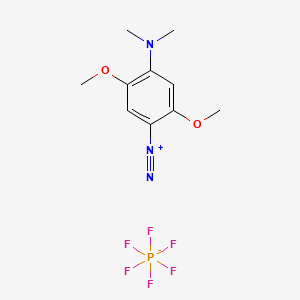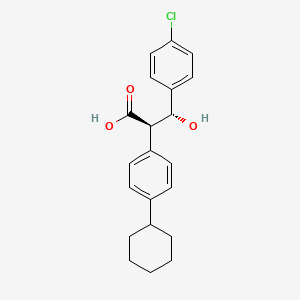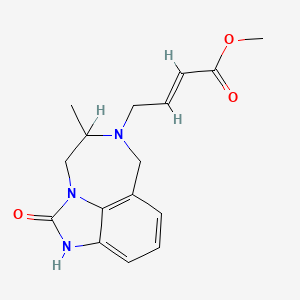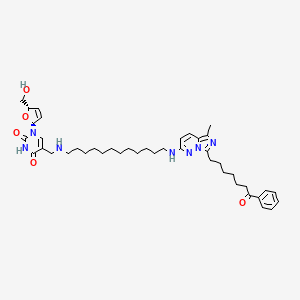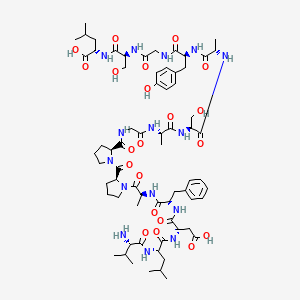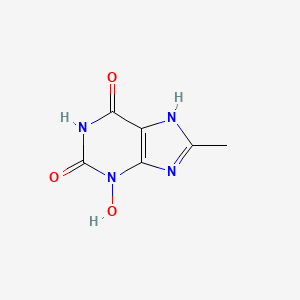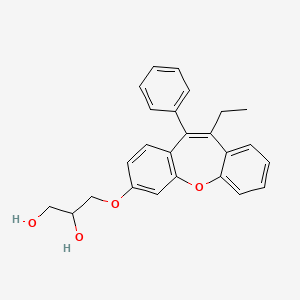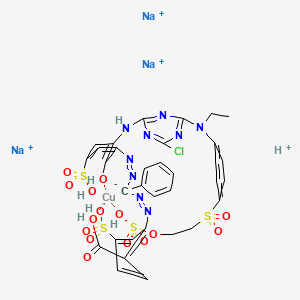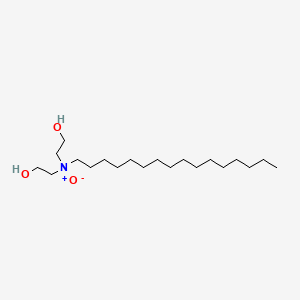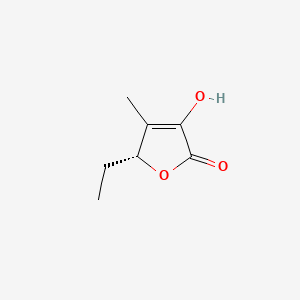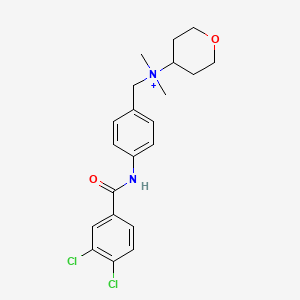
2Bod5iud08
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2Bod5iud08” is identified as JNJ-17166864 CATION. It is a unique chemical substance with a specific alphanumeric code assigned by the Food and Drug Administration (FDA) for identification purposes . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for JNJ-17166864 CATION would likely involve large-scale chemical synthesis processes, adhering to stringent quality control and safety standards. These methods would ensure the consistent production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
JNJ-17166864 CATION can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions would depend on the desired outcome. Common reagents might include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for each specific reaction.
Major Products Formed
Applications De Recherche Scientifique
JNJ-17166864 CATION has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: May be used in biological studies to understand its effects on different biological systems.
Industry: Used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to JNJ-17166864 CATION include other cationic compounds with similar chemical structures and properties. Examples of similar compounds might include other FDA-registered cationic substances with unique alphanumeric codes.
Uniqueness
The uniqueness of JNJ-17166864 CATION lies in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique identifier code (2Bod5iud08) assigned by the FDA ensures its distinct identity in scientific and industrial applications .
Propriétés
Numéro CAS |
874943-02-9 |
|---|---|
Formule moléculaire |
C21H25Cl2N2O2+ |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
[4-[(3,4-dichlorobenzoyl)amino]phenyl]methyl-dimethyl-(oxan-4-yl)azanium |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-25(2,18-9-11-27-12-10-18)14-15-3-6-17(7-4-15)24-21(26)16-5-8-19(22)20(23)13-16/h3-8,13,18H,9-12,14H2,1-2H3/p+1 |
Clé InChI |
BXCVNDLGUWFNBK-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


